3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Dimroth rearrangement is a well-known method for synthesizing triazolopyrimidines. This rearrangement involves the isomerization of heterocycles through ring opening and closure processes .
Industrial Production Methods
Industrial production of 3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold.
Scientific Research Applications
3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a protein kinase inhibitor, which is crucial for cancer treatment.
Biological Research: It is used in studies related to cellular signaling pathways and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
3-Methyl-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Biological Activity
3-Methyl-7-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
- Molecular Formula : C6H7N5S
- Molecular Weight : 181.2183 g/mol
- CAS Number : 6312-64-7
- Density : 1.58 g/cm³
- Boiling Point : 378°C
- Flash Point : 182.4°C
Biological Activity Overview
The biological activity of This compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
In Vitro Studies
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, suggesting potent antibacterial effects .
- The compound has also shown antifungal activity against species of the genus Candida, with selective action against Gram-positive bacteria such as Micrococcus luteus .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | - |
Candida spp. | - |
The antimicrobial efficacy is attributed to the compound's ability to bind to key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. Molecular docking studies reveal strong binding interactions characterized by multiple hydrogen bonds and hydrophobic interactions .
Cell Line Studies
In addition to its antimicrobial properties, This compound has demonstrated promising anticancer activity:
- It exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), with IC50 values indicating significant potency .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 2.74 |
HepG2 | 4.92 |
A549 | 1.96 |
The compound's anticancer effects are linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. It appears to interfere with the activity of histone deacetylases (HDACs), leading to altered gene expression profiles that favor apoptosis in cancer cells .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Pyrimidine derivatives have been noted for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines . Further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
A notable study evaluated the biological activities of various triazolopyrimidine derivatives, including This compound . The study concluded that the presence of specific substituents on the pyrimidine nucleus significantly influences biological activities such as antimicrobial and anticancer effects .
Properties
CAS No. |
6312-64-7 |
---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
3-methyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H7N5S/c1-11-5-4(9-10-11)6(12-2)8-3-7-5/h3H,1-2H3 |
InChI Key |
RTJGCPZHRASTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SC)N=N1 |
Origin of Product |
United States |
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